Evidence Gap: Lack of Published Potency Data for 2-[(3-Methoxyphenyl)methyl]piperazine
A search of authoritative databases, including BindingDB and ChEMBL, returns no direct binding affinity (Ki) or functional potency (IC50/EC50) data for the exact compound 2-[(3-Methoxyphenyl)methyl]piperazine (CAS 218594-59-3) against any biological target [1]. In contrast, the structurally related but distinct analog, 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7), has a reported Ki of 320 nM for the rat 5-HT1A receptor and an IC50 of 29,000 nM for the canine beta-2 adrenergic receptor, demonstrating a high degree of target selectivity that cannot be assumed for the 2-substituted isomer [2][3].
| Evidence Dimension | Binding Affinity (Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | Data not available in public literature |
| Comparator Or Baseline | 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7): Ki = 320 nM |
| Quantified Difference | Not quantifiable due to lack of target data |
| Conditions | Radioligand binding assay on rat hippocampal membranes |
Why This Matters
This highlights a critical data void; without quantitative data, the compound's potential advantages over related analogs remain unsubstantiated, and procurement for specific assays should be preceded by in-house characterization.
- [1] 2-[(3-methoxyphenyl)methyl]piperazine. (n.d.). ChEMBL Database. European Bioinformatics Institute. View Source
- [2] 1-(3-Methoxyphenyl)piperazine. (n.d.). BindingDB. Entry BDBM50001917. View Source
- [3] 1-(3-Methoxyphenyl)piperazine. (n.d.). ChEMBL Database. Entry CHEMBL59597. View Source
